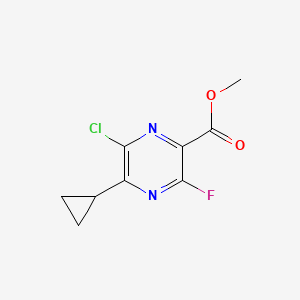
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClFN2O2. It is a pyrazine derivative, which is a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol with a catalytic amount of acetic acid . This reaction leads to the formation of the pyrazine ring and the incorporation of the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the final product in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .
Applications De Recherche Scientifique
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-chloro-5-(difluoromethyl)-3-fluoropyrazine-2-carboxylate: This compound has a similar structure but with a difluoromethyl group instead of a cyclopropyl group.
2-Pyrazinecarboxylic acid, 6-chloro-5-cyclopropyl-3-fluoro-, methyl ester: This is another closely related compound with similar chemical properties.
Uniqueness
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H8ClFN2O2 |
|---|---|
Poids moléculaire |
230.62 g/mol |
Nom IUPAC |
methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3 |
Clé InChI |
JGPJZRQLINCIMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




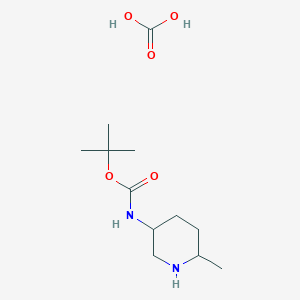
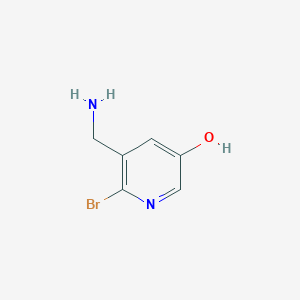
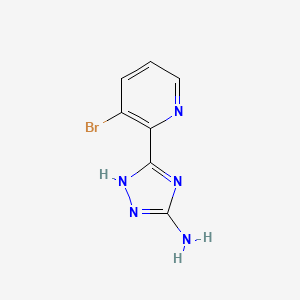
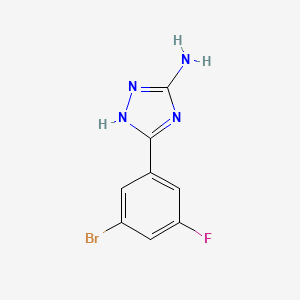
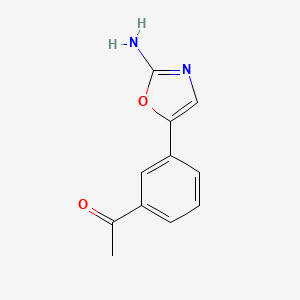
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

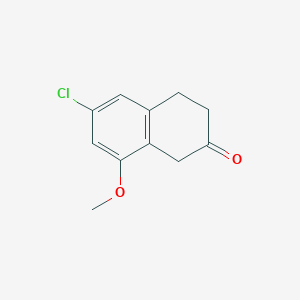
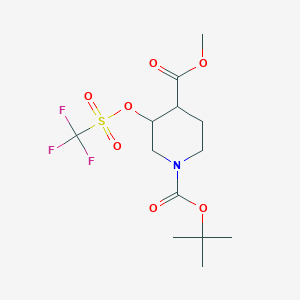
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
